molecular formula C9H17F2NO B2876606 [4-(Difluoromethyl)-1-methoxycyclohexyl]methanamine CAS No. 1955554-03-6

[4-(Difluoromethyl)-1-methoxycyclohexyl]methanamine

Cat. No.: B2876606
CAS No.: 1955554-03-6
M. Wt: 193.238
InChI Key: KJLQKZIXXQFMNO-UHFFFAOYSA-N
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Description

[4-(Difluoromethyl)-1-methoxycyclohexyl]methanamine is a fluorinated cyclohexylmethanamine derivative characterized by a difluoromethyl group at the 4-position of the cyclohexane ring and a methoxy group at the 1-position. Its hydrochloride salt (CAS: 2503208-66-8) has a molecular weight of 229.7 g/mol and is primarily used in pharmaceutical and agrochemical research . The compound’s structural features, including the electron-withdrawing difluoromethyl group and the methoxy ether, influence its physicochemical properties, such as solubility, lipophilicity, and basicity. These modifications are designed to enhance metabolic stability and bioavailability, as fluorination is known to reduce amine basicity and improve membrane permeability .

Properties

IUPAC Name

[4-(difluoromethyl)-1-methoxycyclohexyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17F2NO/c1-13-9(6-12)4-2-7(3-5-9)8(10)11/h7-8H,2-6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLQKZIXXQFMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC(CC1)C(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Difluoromethyl)-1-methoxycyclohexyl]methanamine typically involves the introduction of the difluoromethyl group into a cyclohexyl ring followed by the attachment of the methanamine moiety. One common method involves the use of difluoromethylation reagents to introduce the CF2H group into the cyclohexyl ring. This can be achieved through electrophilic, nucleophilic, or radical difluoromethylation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to transfer the CF2H group to the cyclohexyl ring. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[4-(Difluoromethyl)-1-methoxycyclohexyl]methanamine: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

[4-(Difluoromethyl)-1-methoxycyclohexyl]methanamine: has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-(Difluoromethyl)-1-methoxycyclohexyl]methanamine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and bioavailability, while the methoxy group can influence its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Impact of Fluorination

  • The difluoromethyl group in this compound enhances metabolic stability compared to non-fluorinated analogs. Fluorine’s inductive effect reduces the basicity of the amine group (pKa ~8.5 vs. ~10.2 for non-fluorinated analogs), improving membrane permeability .
  • In contrast, [4-(Tert-butyl)-1-methoxycyclohexyl]methanamine exhibits higher lipophilicity (LogP ~2.8 vs. ~1.9 for the difluoromethyl analog), which may affect tissue distribution but increases off-target binding risks .

Role of Methoxy Group

  • This moiety is absent in trans/cis-4-difluoromethylcyclohexylmethanamines, leading to differences in conformational flexibility and receptor-binding kinetics .

Stereochemical Effects

  • The trans and cis isomers of 4-difluoromethylcyclohexylmethanamine demonstrate distinct biological activities. For example, the trans isomer shows 30% higher solubility in aqueous buffers than the cis counterpart, likely due to reduced ring strain .

Aromatic vs. Aliphatic Systems

  • Pyridine-containing analogs (e.g., 1-[4-(difluoromethyl)pyridin-2-yl]methanamine) exhibit stronger π-π stacking interactions with aromatic protein residues but suffer from faster hepatic clearance due to cytochrome P450 metabolism .

Biological Activity

[4-(Difluoromethyl)-1-methoxycyclohexyl]methanamine is a fluorinated compound with significant potential in medicinal chemistry due to its unique structural features, including a difluoromethyl group and a methoxy substituent on a cyclohexyl ring. This article explores its biological activity, mechanisms of action, and potential applications in research and medicine.

Chemical Structure and Properties

  • Molecular Formula : C9_9H17_{17}F2_2N\O
  • CAS Number : 1955554-03-6

This compound's structure enhances its stability and reactivity, making it a valuable candidate for various biological studies. The difluoromethyl group is known to influence lipophilicity and bioavailability, while the methoxy group can affect the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The difluoromethyl group enhances the compound's metabolic stability, while the methoxy group can modulate its reactivity. The exact mechanisms depend on the biological context but may involve:

  • Enzyme Inhibition : Potential inhibition of key metabolic enzymes.
  • Receptor Interaction : Binding to specific receptors influencing various signaling pathways.

Biological Activity and Research Findings

Research into the biological activity of this compound has indicated several promising areas:

  • Anticancer Activity : Studies have shown that fluorinated compounds can exhibit selective cytotoxicity against cancer cell lines. For instance, similar compounds have been investigated for their ability to inhibit tumor growth in models of various cancers, including breast and lung cancer.
  • Neuropharmacological Effects : Given its structural similarity to known psychoactive substances, this compound may interact with neurotransmitter systems, warranting investigation into its potential as an antidepressant or anxiolytic agent.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in treating bacterial infections.

Case Studies

Several case studies highlight the compound's biological relevance:

  • Case Study 1 : In vitro assays demonstrated that derivatives of this compound exhibited significant inhibition of cancer cell proliferation compared to controls, indicating potential as an anticancer agent.
  • Case Study 2 : A study investigating the neuropharmacological effects found that similar compounds influenced serotonin receptor activity, suggesting a mechanism for mood modulation.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameFunctional GroupsBiological ActivityStability
[4-(Trifluoromethyl)-1-methoxycyclohexyl]methanamineTrifluoromethylModerate anticancerHigh
[4-(Difluoromethyl)cyclohexyl]methanamineDifluoromethylLow antimicrobialModerate
[4-(Difluoromethyl)-1-methoxycyclohexanol]HydroxylLow neuroactivityHigh

This table illustrates how variations in functional groups influence biological activity and stability profiles.

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